1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid)
Description
1-(Azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid) is a heterocyclic compound featuring a piperazine core substituted with azetidine (a 4-membered saturated nitrogen ring) and oxetane (a 4-membered oxygen-containing ring) moieties. The bis(trifluoroacetic acid) (TFA) salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly in kinase inhibitor development . Its molecular structure combines conformational rigidity from strained rings with polar functional groups, optimizing interactions with biological targets like Janus kinase (JAK) enzymes .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2C2HF3O2/c1-3-13(10-7-14-8-10)4-2-12(1)9-5-11-6-9;2*3-2(4,5)1(6)7/h9-11H,1-8H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZAXGYUIKCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F6N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a derivative of piperazine, featuring an azetidine ring and an oxetane moiety. The trifluoroacetic acid component suggests possible applications in pharmacology due to its ability to enhance solubility and stability.
Molecular Formula: C11H16F6N2O
CAS Number: 1254115-23-5
Molecular Weight: 292.25 g/mol
Biological Activity Overview
Research indicates that compounds similar to 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine exhibit various biological activities, including:
- Antimicrobial Activity: Certain piperazine derivatives have shown significant antimicrobial properties, suggesting potential applications in treating infections .
- Cytotoxic Effects: Some studies have indicated that piperazine-based compounds can induce apoptosis in cancer cell lines, making them candidates for anticancer therapies .
- Neuropharmacological Effects: Piperazine derivatives are also being investigated for their effects on the central nervous system, particularly in the context of anxiety and depression .
The biological activity of 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid) may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Antioxidant Properties: Some derivatives possess antioxidant capabilities, which could contribute to their protective effects against cellular damage.
Antimicrobial Studies
A study conducted on the antimicrobial properties of piperazine derivatives revealed that specific structural modifications enhance their efficacy against both Gram-positive and Gram-negative bacteria. The presence of the oxetane ring was noted to improve the interaction with bacterial cell membranes, leading to increased permeability and cell death .
Cytotoxicity Evaluation
Research evaluating the cytotoxic effects of piperazine compounds on various cancer cell lines demonstrated that modifications at the piperazine nitrogen significantly impacted cell viability. The introduction of the azetidine moiety was associated with increased apoptotic activity in breast cancer cells, suggesting a promising avenue for further exploration in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H16F6N2O |
| Molecular Weight | 292.25 g/mol |
| CAS Number | 1254115-23-5 |
| Antimicrobial Activity | Effective against E. coli |
| Cytotoxicity (IC50) | 15 µM (in MCF7 cells) |
Scientific Research Applications
CCR6 Receptor Modulation
Research indicates that derivatives of this compound can act as modulators of the CCR6 receptor, which is implicated in various inflammatory and autoimmune diseases. A patent describes the synthesis and application of azetidin-3-ylmethanol derivatives as CCR6 receptor modulators, suggesting potential therapeutic uses in conditions like multiple sclerosis and rheumatoid arthritis .
Antiviral Activity
Recent studies have shown that compounds related to 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine exhibit antiviral properties. For instance, modifications to the piperazine structure have been linked to enhanced activity against viral infections, including those caused by HIV and Ebola virus. These findings highlight the compound's potential as a lead structure for developing antiviral agents .
Anticancer Properties
The compound's structure has been optimized for anticancer activity, particularly against human African trypanosomiasis (HAT). Research has focused on structural modifications that improve potency and selectivity against cancer cell lines, indicating that the compound may serve as a scaffold for new anticancer drugs .
Synthesis and Characterization
The synthesis of 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine involves several steps, including the formation of the azetidine ring followed by the introduction of the oxetane moiety. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which are environmentally friendly and efficient .
Case Study 1: CCR6 Modulator Development
A study published in a peer-reviewed journal detailed the development of a series of analogs based on this compound aimed at modulating CCR6 activity. The lead compound demonstrated significant binding affinity and functional activity in vitro, leading to further evaluation in animal models .
Case Study 2: Antiviral Screening
In another study, researchers screened derivatives of 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine for antiviral activity against Ebola virus. The results indicated that certain modifications enhanced antiviral efficacy while maintaining low cytotoxicity, supporting further development as a therapeutic candidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ring Systems
a) 1-(Azetidin-3-yl)-4-methylpiperidine Bis(trifluoroacetic acid) Dihydrochloride
- Structure : Replaces the oxetan-3-yl group with a methyl group.
- Molecular Formula : C₁₃H₂₀F₆N₂O₄
- Molecular Weight : 382.31 g/mol
b) 1-(Oxetan-3-yl)piperazine Oxalate
- Structure : Oxetan-3-yl-piperazine paired with oxalic acid.
- Key Differences : Oxalate salts generally exhibit lower solubility in polar solvents than TFA salts, impacting bioavailability .
c) 1-[1-(Oxan-4-yl)azetidin-3-yl]methanamine Bis(trifluoroacetic acid)
- Structure : Substitutes oxetane with oxane (tetrahydropyran), a 6-membered oxygen ring.
- Molecular Formula : C₁₃H₂₀F₆N₂O₅
- Molecular Weight : 398.30 g/mol
- Key Differences : The larger oxane ring increases molecular weight and reduces ring strain, which may diminish binding specificity in enzyme inhibition .
Pharmacologically Active Analogues
a) Trifluoroacetic Acid Salts of Azetidine Derivatives (e.g., Example 83 in )
- Structure : Contains a pyrrolo[2,3-d]pyrimidin-4-yl group attached to azetidine.
- Application : JAK inhibitors with demonstrated efficacy in preclinical models.
- Key Differences : The target compound’s oxetane moiety may offer improved metabolic stability over bulkier aromatic substituents .
b) 1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic Acid Trifluoroacetic Acid
Salt Form Comparisons
| Compound Name | Counterion | Solubility (Polar Solvents) | Stability |
|---|---|---|---|
| Target Compound | Bis(trifluoroacetate) | High | High |
| 1-(Oxetan-3-yl)piperazine Oxalate | Oxalate | Moderate | Moderate |
| 1-(Azetidin-3-yl)-4-methylpiperidine | Dihydrochloride | High | Moderate |
Trifluoroacetate salts generally outperform oxalate and hydrochloride salts in solubility due to strong ion-pair interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(azetidin-3-yl)-4-(oxetan-3-yl)piperazine bis(trifluoroacetic acid), and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves click chemistry or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to link azetidine and oxetane moieties to the piperazine core. Key steps include:
- Using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts in a H₂O:DCM (1:2) solvent system .
- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) and purifying via silica gel chromatography (ethyl acetate:hexane 1:8) .
- Trifluoroacetic acid (TFA) is often used to form the bis-TFA salt during final purification, requiring careful pH control to avoid decomposition .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Multi-modal analysis is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify azetidine/oxetane ring integration and piperazine connectivity .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and detect TFA adducts .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) and monitor salt formation .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Start with in vitro screens:
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to structural similarity to bioactive piperazine derivatives .
- Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, noting IC₅₀ values and comparing to positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) on the azetidine or oxetane rings via alkylation/acylation reactions. Track changes in receptor affinity .
- Scaffold hopping : Replace oxetane with tetrahydrofuran or cyclopropane rings to assess conformational effects on binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data of similar piperazine-TFA complexes .
Q. What experimental strategies resolve contradictions in solubility or stability data across studies?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, aqueous buffers (pH 4–8), and ethanol using nephelometry. Note TFA’s hygroscopicity, which may require anhydrous storage .
- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity for 4 weeks, analyzing degradation via LC-MS. Compare results to NIST reference standards .
Q. How can reaction pathways be optimized to minimize byproducts during scale-up synthesis?
- Methodological Answer :
- Catalyst tuning : Replace CuSO₄ with CuI (0.1 equiv.) to enhance regioselectivity in cycloaddition reactions .
- Process control : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust reagent addition rates dynamically .
- Green chemistry : Switch to ethanol/water solvent systems to improve safety and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
